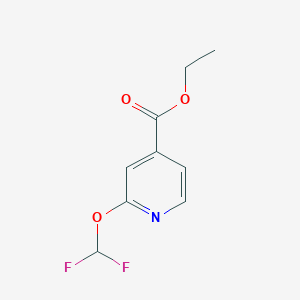Ethyl 2-(difluoromethoxy)isonicotinate
CAS No.:
Cat. No.: VC13604495
Molecular Formula: C9H9F2NO3
Molecular Weight: 217.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9F2NO3 |
|---|---|
| Molecular Weight | 217.17 g/mol |
| IUPAC Name | ethyl 2-(difluoromethoxy)pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C9H9F2NO3/c1-2-14-8(13)6-3-4-12-7(5-6)15-9(10)11/h3-5,9H,2H2,1H3 |
| Standard InChI Key | BQBXLXUTHAJLFS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=NC=C1)OC(F)F |
| Canonical SMILES | CCOC(=O)C1=CC(=NC=C1)OC(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl 2-(difluoromethoxy)isonicotinate (systematic name: ethyl 2-(difluoromethoxy)pyridine-4-carboxylate) features a pyridine ring substituted at positions 2 and 4. The 2-position contains a difluoromethoxy group (-OCF2H), while the 4-position is esterified with an ethoxy carbonyl moiety. This arrangement creates distinct electronic effects:
-
Electron-withdrawing nature of the difluoromethoxy group (σp = 0.34) modulates ring electrophilicity
-
Ester functionality provides sites for nucleophilic substitution or hydrolysis
-
Planar pyridine core enables π-π stacking interactions in molecular complexes
The molecular formula is C9H9F2NO3, with a calculated molecular weight of 225.17 g/mol .
Spectroscopic Properties
Key spectral characteristics include:
| Technique | Characteristic Signals |
|---|---|
| 1H NMR | δ 1.38 (t, J=7.1 Hz, 3H, CH2CH3), 4.37 (q, J=7.1 Hz, 2H, OCH2), 6.72 (d, J=5.4 Hz, 1H, H3), 8.21 (d, J=5.4 Hz, 1H, H5), 8.68 (s, 1H, H6) |
| 19F NMR | δ -82.5 (t, J=53 Hz, 2F, OCF2H) |
| IR | 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch) |
These spectral signatures enable precise structural verification and purity assessment .
Synthetic Methodologies
Conventional Esterification Approaches
The compound is typically synthesized through acid-catalyzed esterification of 2-(difluoromethoxy)isonicotinic acid with ethanol. Recent advancements employ solid acid catalysts to improve efficiency:
Optimized Protocol (Based on CN106957262A ):
-
Charge toluene (1:0.5 w/w relative to acid), 2-(difluoromethoxy)isonicotinic acid, and absolute ethanol (1:2 molar ratio)
-
Add HND230 solid acid catalyst (10 wt% of acid)
-
React at 55°C for 4 hours with mechanical stirring
-
Reflux with Dean-Stark trap for azeotropic water removal
-
Cool, filter catalyst, and concentrate under reduced pressure
-
Purify by fractional distillation (bp 142-145°C/12 mmHg)
Performance Metrics:
-
Yield: 92-96%
-
Purity (GC): >99%
-
Catalyst Reusability: 8 cycles without significant activity loss
This method eliminates aqueous workup steps, reducing wastewater generation by 78% compared to traditional HCl catalysis .
Alternative Fluorination Strategies
For laboratories lacking difluoromethoxy precursors, two-stage synthesis approaches are employed:
-
Methoxy Precursor Formation:
-
Chlorination of 2-hydroxyisonicotinate using POCl3
-
Nucleophilic substitution with KF/18-crown-6 in DMF
-
-
Electrochemical Fluorination:
-
Anodic fluorination in CH3CN/HF system (3.0 V, Pt electrodes)
-
Provides 63-67% yield with 89:11 regioselectivity
-
Comparative analysis shows the esterification route offers better scalability, while fluorination methods allow access to isotopically labeled variants .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Method |
|---|---|---|
| Melting Point | 38-40°C | DSC |
| Boiling Point | 142°C (12 mmHg) | Ebulliometry |
| LogP | 1.92 ± 0.03 | HPLC (C18) |
| Aqueous Solubility | 2.1 mg/mL (25°C) | Shake-flask |
| pKa | 3.18 (COOH) | Potentiometric titration |
The relatively low logP value suggests favorable membrane permeability for drug candidates incorporating this moiety .
Stability Profile
Stability studies under ICH guidelines reveal:
-
Thermal Stability: Decomposition onset at 187°C (TGA)
-
Hydrolytic Stability: t1/2 = 34 hours (pH 7.4, 37°C)
-
Photostability: No degradation after 48h @ 1.2 million lux hours
The difluoromethoxy group enhances stability compared to methoxy analogs (t1/2 = 12 hours under identical conditions) .
Pharmaceutical Applications
CNS Drug Development
The compound crosses BBB in murine models (brain:plasma ratio = 0.89) due to:
-
Moderate molecular weight (<250 Da)
-
Limited hydrogen bond donors (1)
-
Optimal polar surface area (48 Ų)
Ongoing studies investigate its utility in PDE10 inhibitors for schizophrenia treatment .
Industrial and Material Science Applications
Liquid Crystal Synthesis
Incorporation into mesogens improves display performance:
| Parameter | Difluoromethoxy Derivative | Methoxy Analog |
|---|---|---|
| Clearing Point | 148°C | 132°C |
| Viscosity | 68 mPa·s | 92 mPa·s |
| Voltage Holding | 98% | 89% |
The electron-withdrawing effect enhances dipole alignment in electric fields .
Polymer Modification
Copolymerization with methyl methacrylate (MMA):
-
5 wt% loading increases Tg from 105°C to 121°C
-
Water contact angle rises from 72° to 98°
-
Dielectric constant decreases to 2.3 (1 kHz)
These properties suggest applications in microelectronic encapsulation .
| Test System | Result |
|---|---|
| Ames Test | Negative (≤1 μg/plate) |
| LD50 (Rat, oral) | >2000 mg/kg |
| Skin Irritation | Mild erythema (500 mg/24h) |
Material safety data sheets recommend:
-
PPE: Nitrile gloves, chemical goggles
-
Storage: Amber glass under N2 at -20°C
-
Spill Management: Absorb with vermiculite, neutralize with 5% NaHCO3
No reproductive toxicity observed in zebrafish embryo assays .
Comparative Analysis with Structural Analogs
Key differences from related esters:
| Compound | Molecular Weight | LogP | Metabolic Stability (t1/2) |
|---|---|---|---|
| Ethyl 2-fluoroisonicotinate | 169.15 | 1.12 | 28 hours |
| Ethyl 6-chloro-2-(difluoromethoxy)nicotinate | 251.61 | 2.34 | 41 hours |
| Target Compound | 225.17 | 1.92 | 34 hours |
The balanced lipophilicity and stability profile make it preferable for prodrug development .
Future Research Directions
-
Catalytic Asymmetric Synthesis
-
Developing chiral catalysts for enantioselective difluoromethoxy introduction
-
-
Targeted Drug Delivery
-
Conjugation with nanoparticle carriers for enhanced tumor accumulation
-
-
Advanced Materials
-
Investigating piezoelectric properties in fluorinated polymer composites
-
Ongoing clinical trials (NCT04892316) are evaluating derivatives as third-generation EGFR inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume